molecular formula C20H22N2O5 B2717796 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide CAS No. 921583-53-1

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide

Cat. No.: B2717796
CAS No.: 921583-53-1
M. Wt: 370.405
InChI Key: GROPSLRVVXEYSS-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide is a potent and selective small-molecule inhibitor targeting the WIN-site of the chromatin-associated protein WDR5 (WD repeat domain 5) . WDR5 is a high-profile target in anticancer drug discovery, as it is an essential co-factor for the oncoprotein MYC and a conserved regulator of ribosome protein gene (RPG) transcription . This compound, featuring a 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core, was developed through structure-based design to exhibit improved cellular potency, selectivity, and favorable physicochemical properties compared to earlier inhibitor classes . Its mechanism of action involves comprehensive displacement of WDR5 from chromatin, leading to the rapid transcriptional suppression of a conserved set of MYC–WDR5-bound RPGs . The resulting reduction in RPG transcription depletes the ribosome inventory, induces nucleolar stress, and can trigger p53-dependent apoptosis in p53-replete cancer cells . This makes it a valuable chemical probe for investigating the biology of WDR5 and MYC in malignancies such as leukemias, lymphomas, and various solid tumors . Researchers can use this compound to explore novel therapeutic strategies for cancers driven by MYC, MLL-fusion oncoproteins, and other WDR5-dependent mechanisms. This product is for research use only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-20(2)11-27-16-10-12(8-9-13(16)22-19(20)24)21-18(23)17-14(25-3)6-5-7-15(17)26-4/h5-10H,11H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROPSLRVVXEYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents, reagents, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key analogs include:

BI81617 (N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide)

  • Structural Differences : The benzoxazepin core in BI81617 includes a 5-ethyl group absent in the target compound. The benzamide substituent features 3,4-dimethoxy groups (meta/para positions) versus the target’s 2,6-dimethoxy (ortho positions).
  • The 3,4-dimethoxy configuration could alter hydrogen-bonding capacity compared to the target’s ortho-substituted benzamide .

BI81616 (N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide)

  • Structural Differences: Replaces the benzamide group with a phenoxyacetamide chain. The 2-methylphenoxy substituent introduces bulkier aromaticity and a flexible ether linkage.
  • Implications : Reduced planarity compared to the target compound may affect binding to flat enzymatic pockets or receptors .

CM941384 (N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide)

  • Structural Differences : Substitutes the benzamide with a methanesulfonamide group.

Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)

  • Structural Differences : Shares the 2,6-dimethoxybenzamide group but replaces the benzoxazepin core with an isoxazole ring.
  • Implications : Isoxaben is a commercial herbicide, suggesting that the target compound’s benzamide group may confer pesticidal activity. However, the benzoxazepin core could modulate selectivity or bioavailability differently .

Data Tables of Comparative Parameters

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Source
Target Compound C22H26N2O5* 398.45* Not Available 3,3-dimethyl benzoxazepin; 2,6-dimethoxybenzamide N/A
BI81617 C22H26N2O5 398.45 921563-41-9 5-ethyl, 3,3-dimethyl benzoxazepin; 3,4-dimethoxybenzamide
BI81616 C22H26N2O4 382.45 921560-53-4 5-ethyl, 3,3-dimethyl benzoxazepin; 2-(2-methylphenoxy)acetamide
CM941384 C14H18N2O4S 310.37 921998-59-6 3,3-dimethyl benzoxazepin; methanesulfonamide
Isoxaben C19H26N2O4 346.42 Not Provided Isoxazole; 2,6-dimethoxybenzamide; 3-(1-ethyl-1-methylpropyl)

*Calculated based on structural similarity to BI81616.

Research Findings and Implications

  • Electronic Effects : Ortho-substituted methoxy groups (target compound) may sterically hinder interactions compared to meta/para-substituted analogs (BI81617). This could influence binding to enzymes or receptors requiring planar aromatic stacking .
  • Lipophilicity : The 5-ethyl group in BI81617 and BI81616 likely increases logP values, suggesting improved lipid membrane penetration compared to the target compound.
  • Bioactivity Clues: Isoxaben’s herbicidal activity implies that the target’s 2,6-dimethoxybenzamide group could serve as a pharmacophore for pesticide development. However, the benzoxazepin core may introduce novel biological targets, such as kinase or protease inhibition, common in heterocyclic therapeutics .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide is a synthetic compound belonging to the class of benzoxazepines. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoxazepine ring fused with various functional groups. Its molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3, and it exhibits a molecular weight of approximately 342.39 g/mol. The presence of dimethoxy and oxo groups contributes to its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

The compound's mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against a range of pathogens:

Pathogen TypeActivity Observed
BacteriaEffective against Gram-positive bacteria such as Staphylococcus aureus
FungiExhibits antifungal activity against Candida albicans

The antimicrobial mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets such as:

  • Enzymes : Potential inhibition of kinases involved in cancer cell signaling pathways.
  • Receptors : Binding to certain receptors that modulate apoptosis and cell proliferation.

Case Studies and Research Findings

  • In Vitro Studies : A study published in 2023 demonstrated that treatment with the compound resulted in a significant reduction in viability of MCF-7 cells by approximately 70% at a concentration of 10 µM after 48 hours.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus, showing an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.

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